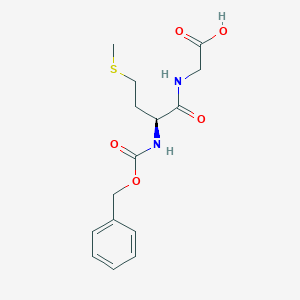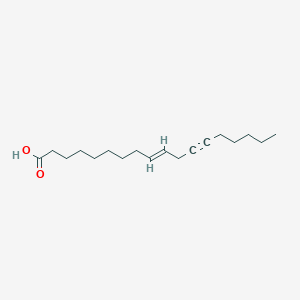
9-Octadecen-12-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Octadecen-12-ynoic acid, also known as 9-ODYA, is a fatty acid derivative that has been extensively studied for its biological properties. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-obesity effects.
Wissenschaftliche Forschungsanwendungen
9-Octadecen-12-ynoic acid has been extensively studied for its biological properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 9-Octadecen-12-ynoic acid has been found to have anti-cancer effects by inducing apoptosis in cancer cells. It has also been shown to have anti-obesity effects by reducing adipocyte differentiation and lipid accumulation.
Wirkmechanismus
The mechanism of action of 9-Octadecen-12-ynoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and obesity. One of the key pathways that 9-Octadecen-12-ynoic acid targets is the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer.
Biochemische Und Physiologische Effekte
9-Octadecen-12-ynoic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages and other immune cells. Additionally, 9-Octadecen-12-ynoic acid has been found to induce apoptosis in cancer cells by activating caspase-3 and other apoptotic proteins. It has also been shown to reduce adipocyte differentiation and lipid accumulation in adipocytes, which may contribute to its anti-obesity effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 9-Octadecen-12-ynoic acid in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, it has been extensively studied for its biological properties, which makes it a useful tool for investigating the mechanisms of inflammation, cancer, and obesity. However, one of the limitations of using 9-Octadecen-12-ynoic acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 9-Octadecen-12-ynoic acid. One area of research is to further investigate its mechanism of action, particularly with respect to its anti-inflammatory and anti-cancer effects. Additionally, there is a need for more studies on the safety and toxicity of 9-Octadecen-12-ynoic acid, particularly in animal models. Finally, there is a need for more research on the potential therapeutic applications of 9-Octadecen-12-ynoic acid, particularly in the treatment of inflammatory diseases, cancer, and obesity.
Synthesemethoden
9-Octadecen-12-ynoic acid can be synthesized through a variety of methods, including the reaction of an alkyne with a carboxylic acid, the reaction of an alkyne with a ketone, or the reaction of an alkyne with an aldehyde. One of the most common methods for synthesizing 9-Octadecen-12-ynoic acid is through the reaction of 9-octadecynoic acid with a palladium catalyst.
Eigenschaften
CAS-Nummer |
13214-35-2 |
|---|---|
Produktname |
9-Octadecen-12-ynoic acid |
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(E)-octadec-9-en-12-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b10-9+ |
InChI-Schlüssel |
SAOSKFBYQJLQOS-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCCC#CC/C=C/CCCCCCCC(=O)O |
SMILES |
CCCCCC#CCC=CCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC#CCC=CCCCCCCCC(=O)O |
Andere CAS-Nummern |
13214-35-2 |
Synonyme |
(Z)-isomer of crepenynic acid crepenynic acid octadec-9-en-12-ynoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



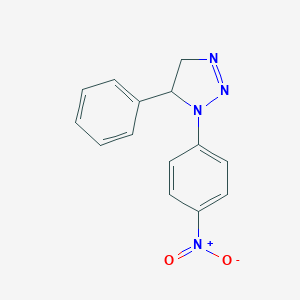
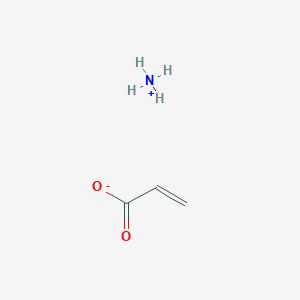
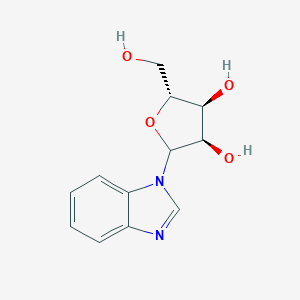
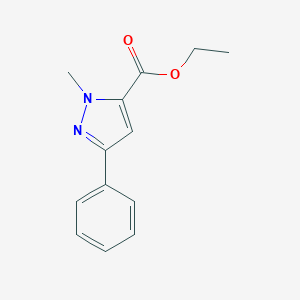
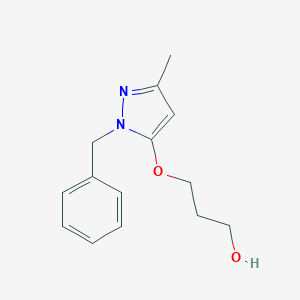
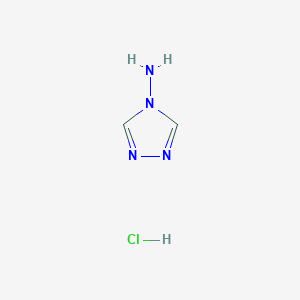
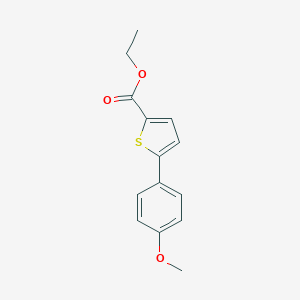
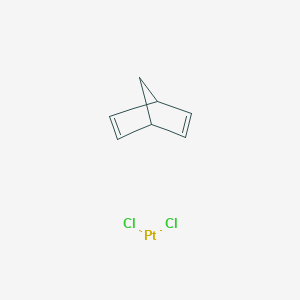
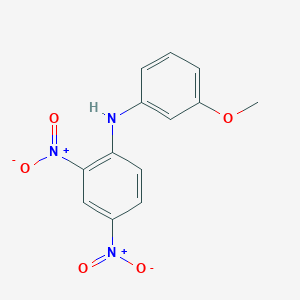
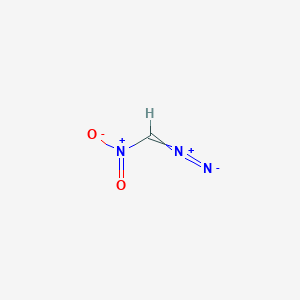
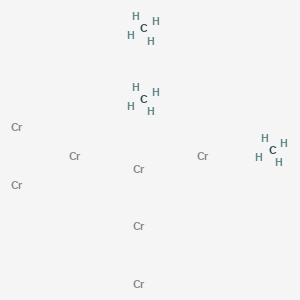
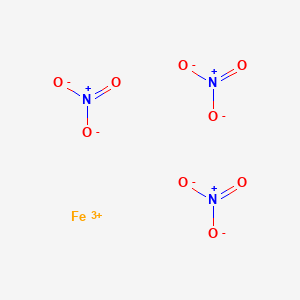
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
